molecular formula C23H18ClN3O2S B11622783 (2Z)-N-(4-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-N-(4-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11622783
M. Wt: 435.9 g/mol
InChI Key: FOPDCUVSFHWKBE-UHFFFAOYSA-N
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Description

(2Z)-N-(4-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and is substituted with various functional groups including a chlorophenyl, phenyl, and phenylimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl, phenyl, and phenylimino groups are introduced through substitution reactions, often using reagents like chlorobenzene, phenylamine, and phenylisocyanate.

    Final Assembly: The final compound is assembled through condensation reactions, often under reflux conditions with suitable solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, replacing the chlorine atom with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-N-(4-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-chlorophenyl)-3-phenyl-2-propenoic acid
  • 4-Chlorophenyl phenyl ether
  • (2Z)-2-(4-chlorophenyl)-3-(3-pyridinyl)-2-propenamide

Uniqueness

(2Z)-N-(4-chlorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is unique due to its thiazinane ring structure and the specific arrangement of its substituents, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-oxo-3-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C23H18ClN3O2S/c24-16-11-13-18(14-12-16)25-22(29)20-15-21(28)27(19-9-5-2-6-10-19)23(30-20)26-17-7-3-1-4-8-17/h1-14,20H,15H2,(H,25,29)

InChI Key

FOPDCUVSFHWKBE-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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